Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate
Description
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
ethyl 3-[3-aminopropyl(methyl)amino]propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-3-13-9(12)5-8-11(2)7-4-6-10/h3-8,10H2,1-2H3 |
InChI Key |
XQZMOBBMNDZZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopropylmethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group displaces the bromine atom, forming the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound can be compared to other propanoate esters with varying substituents (Table 1).
Table 1: Structural and Physical Properties of Ethyl 3-[(3-Aminopropyl)(methyl)amino]propanoate and Analogs
*Calculated from molecular formula. †Data inferred from structurally similar compounds in . ‡Discontinued status noted in .
Key Observations:
- Polarity and Solubility: The tertiary amine group in the target compound increases its polarity compared to purely hydrocarbon-substituted analogs (e.g., ethyl 3-phenylpropanoate). Its calculated LogP (~2.27) suggests moderate lipophilicity, similar to ethyl propanoate (LogP 0.89), but higher than polar sulfur-containing analogs (e.g., ethyl-2-(methyl disulfide)propanoate).
Stability and Reactivity
- The aminopropyl-methylamino group may confer pH-dependent solubility and susceptibility to oxidation or hydrolysis, contrasting with more stable aromatic or alkyl esters.
- Fluorinated analogs (e.g., perfluorooctylsulfonyl derivatives in ) exhibit extreme stability, but the target compound lacks such substituents, limiting its environmental persistence.
Biological Activity
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features an amino group, which allows it to interact with biological targets such as enzymes and receptors. Its molecular formula is C₈H₁₉N₃O₂, indicating the presence of both ester and amine functional groups, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The amino group can inhibit or modify the activity of various enzymes by forming hydrogen bonds or ionic interactions with active site residues.
- Receptor Binding : It may act as a ligand for specific receptors, potentially influencing signaling pathways within cells.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The following table summarizes the effects observed:
| Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 10 | 70 |
| MCF-7 | 15 | 65 |
| A549 | 20 | 60 |
The compound's ability to induce apoptosis suggests potential utility in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A research team conducted a series of experiments to evaluate the antimicrobial properties of this compound. Results indicated that the compound effectively inhibited growth in Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.
- Investigation of Anticancer Effects : In a separate study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent increase in apoptosis, suggesting that further exploration into its mechanisms could lead to effective cancer treatments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key parameters include solvent choice (e.g., ethanol or THF), temperature (typically 60–80°C), and stoichiometric ratios of reactants. For example, the use of tert-butyloxycarbonyl (Boc) protection for the amine group can prevent side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product in >85% yield.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the methyl and ethyl ester groups. Mass spectrometry (ESI-MS) can validate molecular weight (e.g., m/z 217.3 [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures purity (>95%) .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. In case of inhalation, move to fresh air and seek medical attention. Store in a cool, dry place (<25°C) away from oxidizing agents. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised for prolonged exposure .
Advanced Research Questions
Q. How can computational tools predict viable synthetic pathways for novel derivatives of this compound?
- Methodological Answer : Retrosynthetic analysis using AI models like Reaxys or Pistachio can propose routes for derivatives. For example, substituting the ethyl ester with a methyl group or modifying the aminoalkyl chain requires evaluating reaction feasibility through DFT calculations (e.g., Gibbs free energy of intermediates) . Reaction yield predictions can be optimized via machine learning algorithms trained on existing datasets.
Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity?
- Methodological Answer : Comparative studies using analogs (e.g., ethyl vs. methyl esters, dimethylamino vs. aminopropyl groups) reveal that substituent position alters solubility and target affinity. For instance, replacing the ethyl ester with a methyl group (as in Mthis compound) increases hydrophilicity, enhancing cellular uptake in vitro . Structure-Activity Relationship (SAR) models can prioritize modifications for antimicrobial or anti-inflammatory applications .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). Validate findings using orthogonal assays:
- Antimicrobial activity : Compare MIC (Minimum Inhibitory Concentration) values across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : Use MTT assays on human primary cells vs. cancer lines (e.g., HeLa) to assess selectivity .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer : Chiral catalysts (e.g., BINAP-Ru complexes) enable asymmetric synthesis of enantiomers. Analyze purity via Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or Circular Dichroism (CD) spectroscopy. For example, (R)-enantiomers may show superior binding to biological targets compared to (S)-forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
